molecular formula C24H26N4O5S B2659462 N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-06-8

N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2659462
CAS No.: 878057-06-8
M. Wt: 482.56
InChI Key: CXDXCYMSIMFWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic chemical compound with the molecular formula C24H26N4O5S and a molecular weight of 482.6 g/mol . This complex molecule is characterized by a unique structure that incorporates both acetamide and sulfonamide moieties, linked through an indole scaffold. The presence of these functional groups is of significant interest in medicinal chemistry, as acetamide-containing structures are found in drugs targeting a range of conditions, including infections, convulsions, and inflammation . Similarly, sulfonamides are a prominent class of compounds known to exhibit a wide spectrum of biological activities, such as antibacterial, antithyroid, hypoglycemic, and anti-convulsant properties . The integration of these pharmacophores into a single scaffold, as seen in this compound, is a strategy in drug discovery aimed at developing novel entities with potential multi-target activities. Research into such hybrid molecules is ongoing, particularly in the development of enzyme inhibitors . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-17(29)25-18-8-10-19(11-9-18)26-23(30)16-34(32,33)22-14-28(21-7-3-2-6-20(21)22)15-24(31)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDXCYMSIMFWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, a compound with the CAS number 878057-06-8, is a complex molecule featuring a sulfonamide linkage and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O5S, with a molecular weight of 482.6 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC24H26N4O5S
Molecular Weight482.6 g/mol
CAS Number878057-06-8

Research indicates that compounds similar to this compound may exhibit various biological activities such as:

  • Anticancer Activity : Similar indole-based compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with indole structures have been reported to inhibit key signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : The presence of the sulfonamide group suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit certain enzymes involved in inflammatory processes, which could be applicable to this compound as well .
  • Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant antiproliferative effects .
  • Neuroprotective Studies : Research on pyrrolidine derivatives has demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest that modifications to the pyrrolidine structure can enhance neuroprotective efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific functional groups within the compound significantly influence its biological activity:

Functional GroupActivity TypeObservations
Acetamido GroupAnticancerEnhances solubility and bioavailability
Pyrrolidine MoietyNeuroprotectiveModulates neurotransmitter systems
Sulfonamide LinkageAnti-inflammatoryInhibits inflammatory pathways

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of acetamide derivatives, including N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. In vitro assays have demonstrated that related compounds exhibit cytotoxic activity against various human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer). The MTT assay results indicate that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Analgesic Properties

Acetamide derivatives have also been investigated for their analgesic effects. Some compounds in this class have shown comparable or superior analgesic activity to established pain relievers like paracetamol. The mechanism appears to involve modulation of inflammatory pain pathways, making them promising candidates for further development in pain management therapies .

Antibacterial Activity

Research into the antibacterial properties of related compounds has indicated efficacy against both Gram-positive and Gram-negative bacteria. The ability to inhibit bacterial growth suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for modifications at various functional groups. These synthetic pathways often yield derivatives with enhanced biological activities, expanding the scope of potential applications .

Case Study 1: Anticancer Screening

A study focused on the synthesis of a series of acetamide sulfonamide analogs assessed their cytotoxicity against multiple cancer cell lines. The findings revealed that certain derivatives exhibited significant growth inhibition, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Analgesic Testing

Another investigation evaluated the analgesic properties of several acetamide derivatives using animal models. The results indicated that specific compounds achieved significant pain relief comparable to traditional analgesics, suggesting their viability as new pain management options .

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

Structural Differences :

  • Substitution at phenyl group : Fluorobenzyl vs. acetamidophenyl. The fluorobenzyl group increases lipophilicity, whereas the acetamidophenyl enhances hydrophilicity.
  • Linker group : Thioether (-S-) vs. sulfonyl (-SO₂-). Sulfonyl groups improve oxidative stability and hydrogen-bonding capacity.
  • Heterocyclic amine : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine’s larger ring may alter binding pocket interactions.

Implications :

  • The acetamidophenyl group in the target compound may improve aqueous solubility (~2.5-fold higher predicted logP reduction compared to fluorobenzyl).
  • Sulfonyl linkers typically exhibit stronger enzyme inhibition (e.g., CYP51 IC₅₀ values for sulfonyl analogs: 0.8–1.2 μM vs. thioether analogs: 2.5–5.0 μM) .

(E)-2-Phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide

Structural Differences :

  • Core scaffold: Quinoline-carbohydrazide vs. acetamide. The carbohydrazide may confer chelation properties for metal-dependent enzymes.
  • Substituent position : Methylene linkage vs. sulfonyl. Methylene groups reduce steric hindrance but limit polarity.

Implications :

  • The target compound’s sulfonyl group could enhance binding to polar active sites (e.g., CYP51’s heme-binding domain) compared to the methylene group .

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide

Structural Differences :

  • Terminal group : Pyridinylethyl vs. acetamidophenyl. Pyridine enhances π-π stacking but reduces solubility.

Implications :

  • The target compound’s lack of bulky indole substitutions may improve binding to shallow enzymatic pockets (e.g., CDK5/p25’s ATP-binding site) .
  • Pyridinylethyl groups in analogs showed moderate CYP51 inhibition (IC₅₀ ~3.5 μM), whereas sulfonyl-containing compounds may achieve sub-micromolar activity .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight logP* Key Substituents Biological Target (IC₅₀ or Activity)
Target Compound 498.56 2.1 Sulfonyl, pyrrolidine, acetamidophenyl Predicted: CYP51 (IC₅₀ ~1.0 μM)
N-(4-Fluorobenzyl)-2-((1-(piperidin-1-yl)ethyl-1H-indol-3-yl)thio)acetamide 455.54 3.4 Thioether, piperidine, fluorobenzyl Not reported
(E)-2-Phenylquinolin-4-carbohydrazide 487.58 3.8 Methylene, pyrrolidine, quinoline COX-2 (IC₅₀ ~15 μM)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylethyl)acetamide 463.93 4.2 Chlorobenzoyl, pyridinylethyl CYP51 (IC₅₀ ~3.5 μM)

*Predicted using QikProp (Schrödinger).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Answer : A stepwise synthesis is advised. First, prepare the indole core via alkylation (e.g., 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole), followed by sulfonation at the 3-position using chlorosulfonic acid. Coupling with N-(4-acetamidophenyl)acetamide can be achieved via nucleophilic substitution or carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, as in ). Purification via column chromatography and crystallization (e.g., methylene chloride) is critical to isolate intermediates .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1D 1H^1 \text{H}, 13C^{13} \text{C}, and advanced 2D experiments (e.g., 1,1-ADEQUATE in ) to confirm connectivity and substituent orientation.
  • X-ray crystallography : Resolve conformational flexibility (e.g., dihedral angles between indole and pyrrolidinone moieties) and hydrogen-bonding networks (e.g., R_2$$^2(10) dimers observed in ).
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Answer : Screen for tubulin inhibition (as in structurally similar indole derivatives in ) using cell-free assays with purified tubulin. For kinase or receptor targets, employ fluorescence polarization or SPR-based binding assays. Use IC50_{50} determination via dose-response curves (e.g., 3-parameter logistic model) .

Advanced Research Questions

Q. How can synthetic yield be improved for the sulfonylation step?

  • Answer : Optimize reaction conditions using Design of Experiments (DoE):

  • Variables : Temperature (40–80°C), solvent (DCM vs. THF), and stoichiometry of sulfonating agent (1.2–2.0 eq).
  • Response surface modeling : Identify interactions between variables (e.g., higher sulfonyl chloride ratios improve yield in polar aprotic solvents).
  • In-line analytics : Monitor reaction progress via FTIR or Raman spectroscopy to minimize side products (e.g., over-sulfonation) .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Answer : Perform structure-activity relationship (SAR) studies:

  • Substituent variation : Compare pyrrolidinone vs. piperidine () or acetamidophenyl vs. chlorophenyl ( ) to assess steric/electronic effects.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., tubulin’s colchicine site). Validate with mutagenesis studies on residues critical for binding .

Q. What strategies address conformational heterogeneity in crystallographic studies?

  • Answer : Analyze asymmetric unit packing (e.g., three distinct conformers in ) via:

  • Torsion angle clustering : Identify dominant rotamers (e.g., dichlorophenyl vs. pyrazolyl dihedral angles).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O hydrogen bonds) driving polymorphism.
  • Temperature-dependent crystallography : Capture dynamic behavior at 100–300 K .

Methodological Guidance for Data Interpretation

Q. How to design a robust assay for assessing metabolic stability?

  • Answer : Use hepatic microsomal incubations :

  • Protocol : Incubate compound (10 µM) with NADPH-fortified human liver microsomes (0.5 mg/mL) at 37°C.
  • Analytics : Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (CLint_\text{int}) using the t1/2t_{1/2} method .

Q. What statistical approaches are recommended for validating SAR trends?

  • Answer : Apply multivariate analysis:

  • Principal Component Analysis (PCA) : Reduce dimensionality of substituent descriptors (e.g., Hammett σ, π, MR).
  • Partial Least Squares (PLS) Regression : Corrogate physicochemical properties (e.g., logP, polar surface area) with activity (pIC50_{50}). Validate models via cross-validation (Q2^2 > 0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.